MS611 was synthesized as part of a series of compounds aimed at exploring selective inhibitors for bromodomains. It is classified under the broader category of small molecule inhibitors, specifically targeting protein-protein interactions that are critical in cancer biology and other diseases. The research surrounding MS611 highlights its potential in medicinal chemistry as a scaffold for developing novel therapeutic agents.
The synthesis of MS611 involves several key steps that utilize established organic chemistry techniques. The compound is derived from azobenzene precursors, specifically starting from compounds like MS436. The synthetic route typically includes:
The synthetic pathway emphasizes the importance of controlling reaction conditions to optimize yields and selectivity towards the desired product .
The molecular structure of MS611 features a benzimidazole core substituted with sulfonamide groups. This structure is critical for its biological activity, particularly its ability to fit into the binding pockets of bromodomains.
These features contribute to its selectivity and binding affinity towards specific bromodomains within the BET protein family .
MS611 has been evaluated for its reactivity in various chemical environments, particularly focusing on its interactions with biological targets:
The chemical stability and reactivity profile are essential aspects that influence its potential therapeutic applications .
The mechanism by which MS611 exerts its biological effects involves selective inhibition of bromodomain interactions with acetylated lysines on histones and other proteins:
This mechanism highlights the compound's potential role as an epigenetic modulator in cancer therapy .
MS611 is primarily investigated for its potential applications in cancer therapeutics due to its selective inhibition of bromodomains:
MS611 (CAS Number: T33512) is a synthetically derived small-molecule inhibitor targeting bromodomains—protein modules that recognize acetylated lysine residues on histones and transcription factors. The "MS" prefix denotes its development within molecular screening programs, while the numerical identifier distinguishes its specific chemical structure (C₂₁H₁₈N₄O₃S) [3] [8]. Chemically, it belongs to the 1-substituted-2,3,4,5-tetrahydro-pyrido-[4,3-b]indol-1-one class, engineered to selectively inhibit the first bromodomain (BD1) of BET (bromodomain and extra-terminal) proteins, particularly BRD4 [8]. This selectivity arises from structural optimization targeting amino acid variations in BD1's acetyl-lysine binding pocket, distinguishing it from pan-BET inhibitors like JQ1 [8].
Conceptually, MS611 emerged from rational drug design principles aimed at differential domain targeting. Unlike broad-spectrum BET inhibitors that disrupt both BD1 and BD2, MS611 exploits subtle differences in BD1's binding cavity to achieve domain-specific inhibition. This precision enables researchers to dissect the distinct biological functions of individual bromodomains—a paradigm shift in epigenetic therapeutics [8].
Table 1: Key Characteristics of MS611
Property | Specification | Significance |
---|---|---|
Chemical Formula | C₂₁H₁₈N₄O₃S | Determines pharmacophore and binding affinity |
Target | BET Bromodomain 1 (BD1) | Selective inhibition of transcriptional anchoring |
Binding Affinity (Kd) | 3.4 μM (BRD4-BD1) | Optimal interaction strength for cellular studies |
Selectivity Profile | >300-fold selective for BD1 over BD2 | Enables domain-specific functional studies |
The development of MS611 exemplifies interdisciplinary collaboration across structural biology, medicinal chemistry, and epigenetics. Initial work focused on modifying the tetrahydro-pyrido indole scaffold of MS7972—a weak CBP bromodomain inhibitor. Structure-guided optimization incorporated:
Functional validation occurred in oligodendrocyte progenitor cells, where MS611 accelerated differentiation by selectively disrupting BRD4-BD1 interactions with acetylated histones. This contrasted with pan-BET inhibitors (e.g., I-BET762), which blocked differentiation entirely—demonstrating BD1's unique role in myelin regulation [8]. Beyond neuroscience, MS611 has become a tool compound in oncology and immunology for:
Table 2: Evolution of BET Inhibitors with MS611’s Contributions
Compound | Target Specificity | Key Advancement | Domain-Specific Insight |
---|---|---|---|
JQ1 | Pan-BET | First BET inhibitor for oncology | N/A |
I-BET762 | Pan-BET | Validated BET inhibition in inflammation | N/A |
MS611 (Olinone) | BD1-Selective | Proved BD1 governs oligodendrocyte differentiation | BD1 anchors chromatin; BD2 recruits effectors |
RVX-208 | BD2-Selective | Demonstrated BD2 roles in apoA1 regulation | Complementary to MS611’s BD1 focus |
MS611’s domain selectivity addresses a fundamental challenge in epigenetics: disentangling overlapping functions of tandem bromodomains. Its academic significance includes:
However, critical research gaps persist:
Table 3: Key Research Gaps and Proposed Approaches
Gap Type | Description | Recommended Research Direction |
---|---|---|
Contextual | Effects limited to specific cell types | Test MS611 in in vivo neurodegeneration models |
Methodological | Binding studied only in isolated domains | Develop assays for full-length BET protein inhibition |
Disagreement | Variable efficacy across cancer types | Compare BD1 interactomes in solid vs. liquid tumors |
Translational | No ADME/PK data available | Conduct preclinical pharmacokinetic profiling |
These gaps represent opportunities for multidisciplinary collaboration. For instance, integrating chemical biology (e.g., MS611 analogs with improved bioavailability) and computational modeling could resolve methodological limitations, while bridging neuroscience and oncology research might clarify context-dependent effects [5] [7] [8].